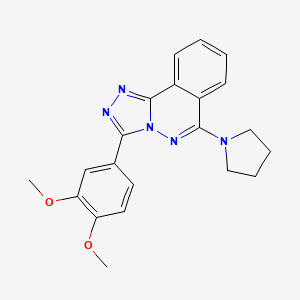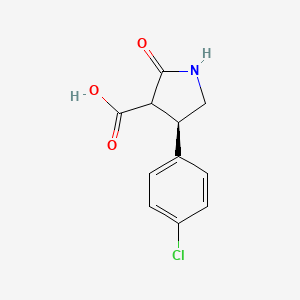
(4R)-4-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with a 4-chlorophenyl group and a carboxylic acid group, making it a versatile molecule for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and L-proline.
Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with L-proline to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the pyrrolidine ring.
Oxidation: The resulting pyrrolidine derivative is then oxidized to introduce the oxo group at the 2-position, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-4-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products with additional carbonyl or carboxyl groups.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4R)-4-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4R)-4-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenol: Shares the chlorophenyl group but lacks the pyrrolidine ring.
Spirocyclic Oxindoles: Similar in having a cyclic structure with potential biological activities.
Polychlorinated Biphenyls: Similar in containing chlorinated aromatic rings but differ in overall structure and properties.
Uniqueness
(4R)-4-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid is unique due to its specific combination of a chiral center, a pyrrolidine ring, and a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
834917-64-5 |
|---|---|
Fórmula molecular |
C11H10ClNO3 |
Peso molecular |
239.65 g/mol |
Nombre IUPAC |
(4R)-4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H10ClNO3/c12-7-3-1-6(2-4-7)8-5-13-10(14)9(8)11(15)16/h1-4,8-9H,5H2,(H,13,14)(H,15,16)/t8-,9?/m0/s1 |
Clave InChI |
UNTIWFGDNPKRDT-IENPIDJESA-N |
SMILES isomérico |
C1[C@H](C(C(=O)N1)C(=O)O)C2=CC=C(C=C2)Cl |
SMILES canónico |
C1C(C(C(=O)N1)C(=O)O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



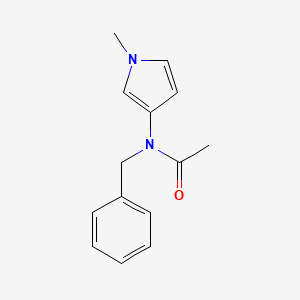
![3,7-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B15213930.png)
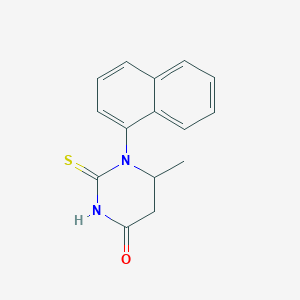
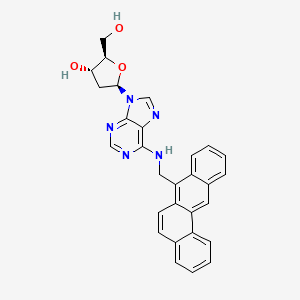
![4,6-Diphenyl[1,2]thiazolo[5,4-d]pyrimidin-3(2H)-one](/img/structure/B15213956.png)
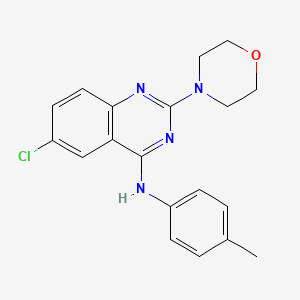
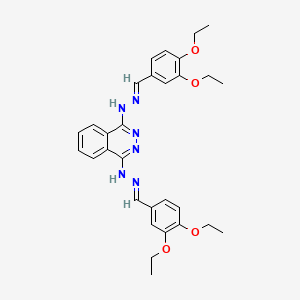
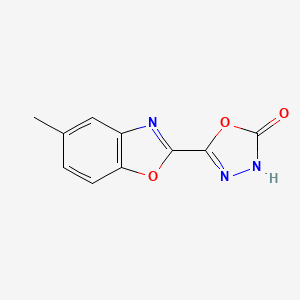
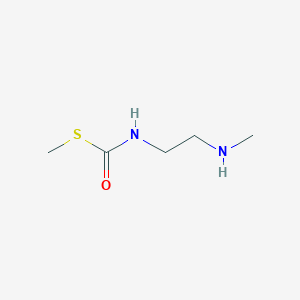
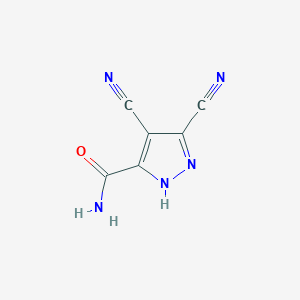

![9-Hydroxy-2-methyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214007.png)
